What are the physicochemical properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester?
What are the physicochemical properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester?
An In-depth Technical Guide to the Physicochemical Properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
Prepared by: Gemini, Senior Application Scientist
Introduction
Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, also known by its IUPAC name (2-methyl-1-phenylpropan-2-yl) butanoate, is an organic compound classified as an aryl alkyl alcohol simple acid ester.[1] With the CAS Registry Number 10094-34-5, this molecule is a significant component in the flavor and fragrance industries, valued for its mild, herbaceous, and fruity aroma profile.[2][3] Its applications extend to various consumer products, including soaps, cleaning compounds, and as a flavoring agent in foods.[2]
For researchers and professionals in drug development, understanding the physicochemical properties of ester-containing molecules is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and stability. This guide provides a comprehensive analysis of the core physicochemical attributes of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, supported by established experimental protocols and field-proven insights to ensure scientific integrity and practical applicability.
Chemical Structure and Identifiers
The molecular structure consists of a butanoate group esterified to a tertiary alcohol, α,α-dimethylphenethyl alcohol. This structure, featuring a bulky alkyl group adjacent to the phenyl ring and a flexible butyrate chain, dictates its physical and chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | (2-methyl-1-phenylpropan-2-yl) butanoate | PubChem[2] |
| CAS Number | 10094-34-5 | PubChem[2] |
| Molecular Formula | C₁₄H₂₀O₂ | PubChem[2] |
| Molecular Weight | 220.31 g/mol | PubChem[2] |
| Canonical SMILES | CCCC(=O)OC(C)(C)CC1=CC=CC=C1 | PubChem[2] |
| InChIKey | SHSGYHAHMQLYRB-UHFFFAOYSA-N | Cheméo[4] |
| Synonyms | 1,1-Dimethyl-2-phenylethyl butyrate, α,α-Dimethylphenethyl butyrate, Dimethylbenzylcarbinyl butyrate | PubChem[2] |
Core Physicochemical Properties
The physicochemical data for this ester are summarized below. These values are critical for predicting its behavior in both biological and chemical systems.
| Property | Value | Unit | Source / Method |
| Physical Description | Colourless liquid; Mild, herbaceous, fruity aroma | - | JECFA[2] |
| Boiling Point | 253.00 - 255.00 (at 760 mm Hg) | °C | The Good Scents Company[2] |
| Density | 0.960 - 0.971 | g/cm³ | JECFA[2] |
| Refractive Index | 1.484 - 1.489 | - | JECFA[2] |
| Water Solubility | Insoluble | - | JECFA[2] |
| Solvent Solubility | Soluble in mineral oil, most fixed oils, and ethanol | - | JECFA[2] |
| logP (Octanol/Water) | 3.351 | - | Cheméo (Crippen Method)[4] |
| Enthalpy of Vaporization | 56.89 | kJ/mol | Cheméo (Joback Method)[4] |
| Vapor Pressure | Not available | - | - |
| pKa | Not applicable | - | As an ester, it lacks a readily ionizable group. |
Detailed Analysis of Key Properties
Lipophilicity and Solubility
The octanol-water partition coefficient (logP) is a critical parameter in drug design, indicating the lipophilicity of a compound. With a calculated logP value of 3.351, Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is classified as a lipophilic molecule.[4] This suggests it will readily partition into lipid environments, such as cell membranes, which is a key factor for passive diffusion and absorption.
Its observed insolubility in water and solubility in oils and ethanol are consistent with this logP value.[2] For drug development purposes, this high lipophilicity might necessitate formulation strategies such as lipid-based delivery systems to enhance bioavailability if administered orally.
Chemical Stability
As an ester, the primary degradation pathway for this compound is hydrolysis of the ester linkage, yielding butanoic acid and α,α-dimethylphenethyl alcohol. This reaction can be catalyzed by both acids and bases. Therefore, the stability of the compound is highly pH-dependent. In formulation development, it is crucial to maintain a pH range close to neutral (pH 6-8) to minimize hydrolytic degradation. Stress testing under various pH conditions is essential to establish a stable formulation and determine the shelf-life, as outlined in the experimental section below.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized methodologies must be employed. The following protocols are foundational for characterizing ester-based compounds in a drug development setting.
Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)
This protocol is based on the OECD 107 shake-flask method, a gold standard for logP determination.
Expertise & Experience: The shake-flask method, while labor-intensive, provides the most reliable measure of logP. The key to accuracy is ensuring that the two phases (octanol and water) are mutually saturated before the experiment and that the analyte concentration is measured accurately in both phases after equilibrium is reached.
Methodology:
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Preparation of Phases:
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Mix equal volumes of 1-octanol and purified water in a large separatory funnel.
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Shake vigorously for 24 hours to ensure mutual saturation.
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Allow the phases to separate for at least 24 hours before use.
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Stock Solution Preparation:
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Prepare a stock solution of the ester in 1-octanol at a concentration of approximately 1 mg/mL.
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Partitioning:
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In a glass centrifuge tube, combine 5 mL of the saturated water phase and 5 mL of the saturated octanol phase containing the ester (or a dilution of the stock solution).
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Cap the tube and shake gently by inversion for 20 minutes at a controlled temperature (e.g., 25 °C).
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Senior Application Scientist's Note: Vigorous shaking can lead to the formation of emulsions, which complicates phase separation. Gentle, consistent inversion is sufficient to reach equilibrium.
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Phase Separation:
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Centrifuge the mixture at 2000 x g for 15 minutes to ensure complete separation of the two phases.
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Quantification:
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Carefully withdraw an aliquot from both the aqueous and octanol phases.
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Quantify the concentration of the ester in each phase using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). The phenyl group acts as a chromophore for reliable detection.
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Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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The final result is expressed as logP: logP = log10([Concentration]octanol / [Concentration]aqueous)
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Caption: Workflow for LogP determination via shake-flask method.
Protocol 2: Hydrolytic Stability Assessment
This protocol provides a framework for evaluating the compound's stability in aqueous solutions at different pH levels, aligning with ICH Q1A(R2) guidelines for stability testing.[5]
Trustworthiness: This protocol is a self-validating system. The use of a stability-indicating HPLC method is critical; it must be able to separate the intact parent compound from all potential degradation products. This ensures that the decrease in the parent compound's concentration is accurately measured and not masked by co-eluting species.
Methodology:
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Buffer Preparation:
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Prepare three aqueous buffers: pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).
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Sample Preparation:
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Prepare a stock solution of the ester in a water-miscible organic solvent (e.g., acetonitrile) to overcome solubility issues.
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Spike a small volume of the stock solution into each of the three buffers to a final concentration of ~100 µg/mL. The final concentration of the organic solvent should be minimal (<1%) to avoid affecting the reaction kinetics.
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Incubation:
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Divide each buffered solution into aliquots in sealed glass vials.
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Place the vials in a temperature-controlled oven at 40 °C.
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Time-Point Sampling:
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH condition.
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Immediately quench the reaction by neutralizing or diluting the sample in the mobile phase to prevent further degradation before analysis.
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Analysis:
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Analyze each sample using a validated stability-indicating RP-HPLC-UV method.
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Record the peak area of the parent compound.
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Data Evaluation:
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Plot the natural logarithm of the remaining parent compound concentration versus time for each pH.
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Determine the degradation rate constant (k) from the slope of the line.
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Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.
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Caption: Workflow for assessing hydrolytic stability of the ester.
Safety and Handling
While primarily used in consumer goods, appropriate laboratory safety precautions are necessary. A toxicological review noted that data on acute toxicity, skin irritation, and sensitization are available for this compound as a fragrance ingredient.[1] For a structurally similar compound, 1,1-dimethyl-2-phenylethyl acetate, skin irritation was observed.[6] Therefore, standard personal protective equipment, including gloves and safety glasses, should be worn. Handling should occur in a well-ventilated area, and storage should be in a cool, tightly sealed container away from heat and open flames.[6]
Conclusion
Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is a lipophilic compound with well-defined physical properties but inherent chemical liabilities related to its ester functionality. Its high logP value is a key determinant of its solubility and potential for membrane permeability, making it a subject of interest for ADME modeling. Its susceptibility to pH-dependent hydrolysis requires careful consideration during formulation to ensure product stability and efficacy. The experimental protocols detailed herein provide a robust framework for scientists to accurately characterize this and similar ester-containing molecules, generating the reliable data necessary for successful drug development and formulation.
References
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PubChem. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]
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McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. Food and Chemical Toxicology, 50 Suppl 2, S439-S442. Retrieved from [Link]
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, α,α-dimethylphenylethyl butyrate, CAS Registry Number 10094-34-5. Food and Chemical Toxicology.
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PubChem. (n.d.). Phenethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Butanoic acid, (1S)-1-phenylethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). rose butanoate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (CAS 10094-34-5). Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]
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The Good Scents Company. (n.d.). phenethyl butyrate. Retrieved from [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
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Perfumer's Apprentice. (2021). 1,1-Dimethyl-2-phenylethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]
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